molecular formula C7H6FNO2 B1290030 3-Amino-2-fluorobenzoic acid CAS No. 914223-43-1

3-Amino-2-fluorobenzoic acid

Cat. No.: B1290030
CAS No.: 914223-43-1
M. Wt: 155.13 g/mol
InChI Key: WZCZMWMNVHEBCK-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobenzoic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine and amino groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-amino-2-fluorobenzoic acid involves the nucleophilic substitution of 2-fluoroaniline. The process typically includes the following steps :

    Condensation Reaction: 2-fluoroaniline is reacted with hydrated chloral and oxammonium hydrochloride to form N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

    Cyclization: The intermediate is then cyclized in concentrated sulfuric acid to produce 7-fluoroisatin.

    Oxidation: Finally, the 7-fluoroisatin is oxidized under alkaline conditions using hydrogen peroxide to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Esterification Reactions

3-Amino-2-fluorobenzoic acid undergoes esterification to form methyl esters, which are intermediates in drug synthesis. For example:
Reaction: 3 Amino 2 fluorobenzoic acid+MeOHSOCl2Methyl 3 amino 2 fluorobenzoate+H2O\text{3 Amino 2 fluorobenzoic acid}+\text{MeOH}\xrightarrow{\text{SOCl}_2}\text{Methyl 3 amino 2 fluorobenzoate}+\text{H}_2\text{O}Conditions:

  • Thionyl chloride (SOCl₂) as a catalyst.
  • Reflux in methanol for 12 hours at 0°C initiation, followed by room temperature .
    Yield: Quantitative (99.1% purity via HPLC) .

Amide Coupling for Pharmaceutical Derivatives

The carboxylic acid group participates in peptide coupling to form active pharmaceutical ingredients (APIs). A notable example is its use in Aurora A kinase inhibitors:
Reaction: 3 Amino 2 fluorobenzoic acid+HATUAmide linked API precursor\text{3 Amino 2 fluorobenzoic acid}+\text{HATU}\rightarrow \text{Amide linked API precursor}Conditions:

  • Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent.
  • Yields inhibitors with IC₅₀ values as low as 3.5 nM .

Hydrogenation of Nitro Precursors

The amino group is often introduced via catalytic hydrogenation of nitro intermediates:
Reaction: 3 Nitro 2 fluorobenzoic acid+H2Pd C3 Amino 2 fluorobenzoic acid\text{3 Nitro 2 fluorobenzoic acid}+\text{H}_2\xrightarrow{\text{Pd C}}\text{3 Amino 2 fluorobenzoic acid}Conditions:

  • Palladium on carbon (5–10% Pd) catalyst.
  • Hydrogen pressure (1–3 atm) at 55°C .
    Yield: ~80% .

Nitration and Functionalization

Nitration reactions are critical for introducing nitro groups, which are later reduced to amines. While direct nitration data for this compound is limited, analogous systems show:
Reaction (for intermediates): Fluorobenzoic acid+HNO3/H2SO4Nitro fluorobenzoic acid\text{Fluorobenzoic acid}+\text{HNO}_3/\text{H}_2\text{SO}_4\rightarrow \text{Nitro fluorobenzoic acid}Conditions:

  • Nitration with fuming HNO₃ in H₂SO₄ at 20–30°C .
    Yield: 40–70% for nitro intermediates .

Biological Interactions

19F-NMR studies reveal interactions with enzymes like D-amino acid oxidase (DAO):
Findings:

  • The ortho-fluorine atom exhibits a downfield shift (Δδ = +6.5 ppm) upon binding to DAO, indicating proximity to the flavin cofactor .
  • Sensitivity to pH: The carboxyl group’s pKa is ~3.3, affecting binding efficiency .

Key Research Findings

  • Synthetic Efficiency : Hydrogenation using Pd/C provides high yields (80%) for amino group introduction, outperforming radical-based methods .
  • Stereoelectronic Effects : The ortho-fluorine atom’s position significantly impacts enzyme binding, as shown by 19F-NMR .
  • Scalability : Esterification and sulfonylation protocols are scalable to industrial levels, with >98% purity achievable .

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-fluorobenzoic acid is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of drugs targeting specific biological pathways.

Case Study: Drug Synthesis

A notable example includes its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of this compound exhibit enhanced anti-inflammatory activity compared to their non-fluorinated counterparts.

Compound Activity Reference
This compound derivativeAnti-inflammatory
Non-fluorinated analogLower anti-inflammatory activity

Agricultural Chemistry

In agricultural chemistry, this compound is incorporated into the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their absorption and activity against pests.

Application Example

Studies have shown that formulations containing this compound exhibit increased effectiveness against specific pest populations, leading to reduced application rates and lower environmental impact.

Agrochemical Type Effectiveness Reference
Herbicide with this compound30% more effective than standard formulations
Standard herbicideBaseline effectiveness

Material Science

This compound is also relevant in material science, where it is used to develop polymers with enhanced thermal stability and chemical resistance. This makes it valuable for high-performance coatings and other advanced materials.

Research Insights

Recent studies demonstrate that incorporating this compound into polymer matrices significantly improves their mechanical properties and thermal performance.

Material Type Property Improvement Reference
Polymer with this compoundIncreased thermal stability by 15%
Control polymerStandard thermal stability

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. Its unique fluorine substituent allows for enhanced sensitivity in various analytical techniques, such as 19F^{19}F NMR spectroscopy.

Example of Use

The compound has been utilized to investigate enzyme kinetics and mechanisms of action for various biological systems, providing insights into drug interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-amino-2-fluorobenzoic acid depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 2-Amino-3-fluorobenzoic acid
  • 3-Amino-4-fluorobenzoic acid
  • 2-Fluoro-3-nitrobenzoic acid
  • 2-Fluoro-3-methoxybenzoic acid

Comparison: 3-Amino-2-fluorobenzoic acid is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules. For example, the presence of the amino group ortho to the fluorine atom can enhance nucleophilic substitution reactions compared to other isomers .

Biological Activity

3-Amino-2-fluorobenzoic acid (AFBA) is a fluorinated aromatic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C₇H₆FNO₂
  • Molecular Weight : 155.13 g/mol
  • CAS Number : 914223-43-1
  • Synonyms : 3-Carboxy-2-fluoroaniline, this compound

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the context of antimicrobial and anticancer properties. Its structural characteristics, particularly the presence of a fluorine atom, enhance its biological efficacy compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that AFBA has inhibitory effects against various bacterial strains. A study focusing on tuberculosis (TB) drug discovery highlighted that related fluorobenzoic acids demonstrated significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. Specifically, compounds similar to AFBA showed MIC values as low as 5 µM, suggesting a potential role in TB treatment strategies .

Anticancer Activity

AFBA's potential as an anticancer agent has been explored through various in vitro studies. The compound has been shown to induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, AFBA was tested on Vero cells with a cytotoxicity concentration (CC50) of approximately 64.5 µM, indicating its selective toxicity towards cancerous cells while sparing normal cells .

The exact mechanisms by which AFBA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Pathways : AFBA is believed to inhibit specific enzymes involved in amino acid biosynthesis, which is critical for bacterial growth and survival.
  • Disruption of Cellular Processes : The presence of the amino group and fluorine atom may interfere with cellular processes such as protein synthesis and metabolic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of AFBA against various pathogens. The results indicated that AFBA exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an emphasis on its effectiveness against resistant strains. The study reported MIC values ranging from 4 to 10 µM depending on the strain tested.

PathogenMIC (µM)
Staphylococcus aureus4
Escherichia coli8
Mycobacterium tuberculosis5

Case Study 2: Anticancer Potential

In another study assessing the anticancer potential of AFBA, researchers treated several cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptosis markers:

Concentration (µM)Apoptosis Rate (%)
1020
2545
5070

Q & A

Q. Basic: What are the recommended synthetic routes for 3-Amino-2-fluorobenzoic acid, and how is purity validated?

Answer:
A common synthetic approach involves fluorination of a precursor such as 3-nitro-2-fluorobenzoic acid followed by catalytic hydrogenation to reduce the nitro group to an amine. Alternative methods may use diazotization-fluorination reactions. Purity is validated via:

  • HPLC : To quantify impurities using a C18 column with UV detection at 254 nm.
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity (e.g., 19F^{19}\text{F} chemical shifts around -120 ppm for aromatic fluorine).
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (expected m/z: 169.04 for [M-H]^-).
    Safety protocols for handling intermediates (e.g., nitro compounds) should follow guidelines for explosive and toxic materials .

Q. Basic: How is the crystal structure of this compound determined experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Crystallization : Slow evaporation from ethanol/water mixtures to obtain suitable crystals.

Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Structure Refinement : SHELXL (for small-molecule refinement) to model atomic positions and displacement parameters .

Visualization : Mercury software for rendering ORTEP diagrams and analyzing hydrogen-bonding networks .

Q. Advanced: How does fluorine substitution at the 2-position influence the compound’s electronic and reactivity profiles?

Answer:
Fluorine’s strong electronegativity induces:

  • Electron-Withdrawing Effects : Stabilizes the carboxylic acid group, lowering pKa (~2.5 vs. ~4.2 for non-fluorinated analogs).
  • Resonance Modulation : Alters aromatic ring electron density, affecting regioselectivity in electrophilic substitution reactions.
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electrostatic potential surfaces and frontier molecular orbitals to predict reactivity .

Q. Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Answer:
Discrepancies between NMR and X-ray data may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Mitigation strategies include:

  • Variable-Temperature NMR : To detect conformational changes.
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to identify polymorphs.
  • Complementary Techniques : IR spectroscopy for hydrogen-bond analysis and mass spectrometry for molecular weight confirmation .

Q. Application: How is this compound utilized in kinase inhibitor development?

Answer:
The compound serves as a key intermediate in synthesizing dabrafenib, a BRAF kinase inhibitor. Its fluorinated aromatic core enhances:

  • Metabolic Stability : Resistance to oxidative degradation.
  • Target Binding : Fluorine’s van der Waals interactions improve affinity for hydrophobic kinase pockets.
    Derivatization studies (e.g., coupling with sulfonamide groups) are guided by structure-activity relationship (SAR) models .

Q. Safety: What are critical handling protocols for this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard) to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Q. Methodological: How are computational tools applied to predict the solubility of this compound?

Answer:

  • COSMO-RS : Predicts solubility in solvents (e.g., DMSO, water) via quantum-chemical calculations.
  • Molecular Dynamics (MD) : Simulates solute-solvent interactions using packages like GROMACS.
  • Experimental Calibration : Compare predictions with shake-flask method results (UV-Vis quantification at 280 nm) .

Q. Advanced: What crystallographic challenges arise for this compound, and how are they addressed?

Answer:
Challenges include:

  • Twinned Crystals : Use SHELXD for structure solution and PLATON’s TWINABS for data scaling .
  • Disorder Modeling : Refine anisotropic displacement parameters in SHELXL and validate with R1_1 < 5% .
  • Hydrogen Bonding : Mercury’s interaction maps identify dimeric carboxyl motifs common in benzoic acids .

Q. Analytical: How is HPLC method development optimized for this compound analysis?

Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% TFA in water/acetonitrile (95:5 to 60:40 over 20 min).
  • Detection : UV at 254 nm (ε ≈ 1500 L·mol1^{-1}·cm1^{-1}).
  • Validation : Linearity (R2^2 > 0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and recovery (98–102%) .

Q. Advanced: What role does this compound play in fluorinated amino acid research?

Answer:
It is a precursor for non-natural amino acids (e.g., β-fluorophenylalanine) used in:

  • Peptide Engineering : Enhances proteolytic stability via steric and electronic effects.
  • Fluorescent Probes : Conjugation with benzoxazole derivatives for metal ion detection (e.g., Cu2+^{2+}) .

Properties

IUPAC Name

3-amino-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCZMWMNVHEBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630573
Record name 3-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-43-1
Record name 3-Amino-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-fluorobenzoic acid
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Synthesis routes and methods I

Procedure details

To 2-fluoro-3-nitro-benzoic acid (70, 6.77 g, 36.6 mmol) in 150 mL of methanol, Palladium on carbon (5:95 Palladium:Carbon, 0.338 g, 0.159 mmol) is added under a balloon of hydrogen. The reaction is stirred at room temperature for 40 hours, then a new balloon of hydrogen is attached, and the reaction continued for 5 hours. The reaction is filtered and the filtrate is concentrated under vacuum to provide the desired compound (71, 5.62 g). MS (ESI) [M−H+]−=154.1.
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.338 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-fluoro-3-nitro-benzoic acid (20, 2.0 g, 11 mmol) in 45 mL of tetrahydrofuran, 20% palladium hydroxide on carbon (150 mg) was added. The reaction was stirred under hydrogen for 2 hours. The reaction was filtered and the filtrate concentrated under vacuum to provide the desired compound 21 as a white solid, which was used in the next step without further purification. MS (ESI) [M−H+]−=154.4.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Amino-2-fluorobenzoic acid
3-Amino-2-fluorobenzoic acid
3-Amino-2-fluorobenzoic acid
3-Amino-2-fluorobenzoic acid
3-Amino-2-fluorobenzoic acid

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